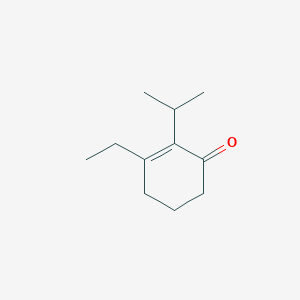
3-Ethyl-2-propan-2-ylcyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2-propan-2-ylcyclohex-2-en-1-one is an organic compound belonging to the class of cycloalkenes. This compound features a cyclohexene ring with an ethyl group at the first position, an isopropyl group at the second position, and a ketone functional group at the third position. Its unique structure imparts distinct chemical properties and reactivity, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Ethyl-2-propan-2-ylcyclohex-2-en-1-one can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone derivatives. The process typically includes:
Step 1: Formation of the cyclohexene ring through a Diels-Alder reaction.
Step 2: Introduction of the ethyl and isopropyl groups via Friedel-Crafts alkylation.
Step 3: Oxidation of the resulting compound to introduce the ketone functional group at the third position.
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum are commonly used to facilitate the alkylation and oxidation steps.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethyl-2-propan-2-ylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives or other substituted cyclohexenes.
Aplicaciones Científicas De Investigación
3-Ethyl-2-propan-2-ylcyclohex-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-2-propan-2-ylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the cyclohexene ring structure allows for interactions with hydrophobic regions of proteins, potentially modulating their function.
Comparación Con Compuestos Similares
Cyclohexanone: A simpler ketone with a cyclohexane ring.
2-Isopropyl-5-methylcyclohexanone: Another cyclohexanone derivative with different substituents.
1-Ethyl-2-methylcyclohexene-3-one: A closely related compound with a methyl group instead of an isopropyl group.
Uniqueness: 3-Ethyl-2-propan-2-ylcyclohex-2-en-1-one is unique due to its specific combination of substituents and functional groups, which impart distinct chemical properties and reactivity. Its structure allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
164266-57-3 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
3-ethyl-2-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H18O/c1-4-9-6-5-7-10(12)11(9)8(2)3/h8H,4-7H2,1-3H3 |
Clave InChI |
DMRCQNNYBKALCU-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=O)CCC1)C(C)C |
SMILES canónico |
CCC1=C(C(=O)CCC1)C(C)C |
Sinónimos |
2-Cyclohexen-1-one,3-ethyl-2-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















